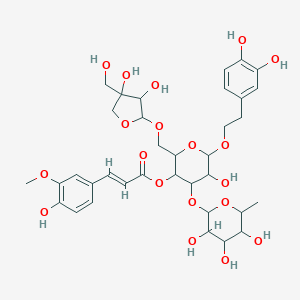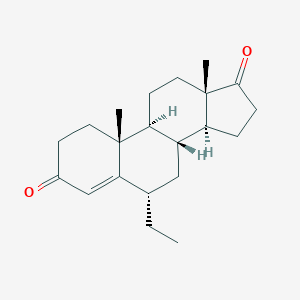![molecular formula C17H12FN5O2S B234073 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of COX-2 enzymes, which are responsible for the production of inflammatory cytokines. It also inhibits the activity of various receptors such as TRPV1, which is involved in pain signaling.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been found to possess unique biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and induce apoptosis in cancer cells. This compound has also been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
The advantages of using 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of various neurological disorders. However, the limitations of using this compound include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. These include studying its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is also needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, the development of novel synthesis methods and the exploration of its potential use in combination therapies are also promising areas of future research.
In conclusion, 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. Its unique biochemical and physiological properties make it a promising candidate for various research studies. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves a multi-step process that requires expertise in organic chemistry. The compound can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional synthesis methods.
科学的研究の応用
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
製品名 |
2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide |
|---|---|
分子式 |
C17H12FN5O2S |
分子量 |
369.4 g/mol |
IUPAC名 |
2-(2-fluorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12FN5O2S/c18-13-6-1-2-7-14(13)25-9-15(24)20-12-5-3-4-11(8-12)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
InChIキー |
XYQNBWFFZGHFLF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F |
正規SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)


![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)
![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)
![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)
![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)